Bracco 15000 is classified as a non-ionic iodinated contrast medium. It is produced by Bracco Imaging, a global leader in diagnostic imaging solutions. The compound's molecular formula is and it features three iodine atoms, which are critical for its radiopacity, allowing it to absorb X-rays effectively .
The synthesis of Bracco 15000 involves multiple steps, starting with the iodination of isophthalamide. The process can be summarized as follows:
Key parameters in this synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity.
Bracco 15000's molecular structure reveals a complex arrangement conducive to its function as a contrast agent. The presence of three iodine atoms significantly contributes to its radiopacity. The molecular structure can be illustrated as follows:
The compound's structural integrity is crucial for its stability during storage and administration .
Bracco 15000 participates in various chemical reactions that are critical for its application in medical imaging:
The mechanism by which Bracco 15000 enhances imaging contrast involves several key processes:
These mechanisms enable clinicians to obtain detailed images necessary for accurate diagnosis .
Bracco 15000 exhibits several important physical and chemical properties:
Key parameters include:
Bracco 15000 is primarily utilized in medical imaging applications:
Its widespread acceptance in clinical settings underscores its effectiveness and safety profile as a diagnostic tool .
Fulvio Bracco transformed research into a strategic imperative upon joining the company in 1934. By the 1950s, this focus intensified into an institutional "obsession" with developing safer contrast media. Initial breakthroughs culminated in 1962 with iodamide, Bracco’s first reduced-toxicity ionic agent [9]. However, Fulvio envisioned non-ionic agents to eliminate patient discomfort during angiography. This vision drove a 10-year R&D program marked by intensive monthly reviews and resource prioritization [3]. The program’s pressure cooker environment reflected Fulvio’s mantra: "Research is our past and future" – a philosophy later championed by his daughter Diana Bracco [2].
The entrepreneur-scientist partnership between Fulvio Bracco and Professor Ernst Felder (Head of Research) proved catalytic. Felder’s chemical ingenuity solved critical stability and synthesis challenges. Fulvio fostered this collaboration through deep personal engagement, later recalling: “I have always greatly admired Felder, for his chemical genius... He was an exceptional collaborator and a loyal friend” [3]. Their symbiotic relationship accelerated molecular optimization cycles, with Felder’s team executing complex iodination and carboxamide functionalization steps to achieve the target compound: 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide [1] [3].
Iopamidol (Bracco 15000) broke from ionic agents (e.g., diatrizoate) through three radical innovations:
Table 1: Physicochemical Comparison of Contrast Agent Generations
Property | Ionic Agents (e.g., Iodamide) | Bracco 15000 (Iopamidol) |
---|---|---|
Osmolality (vs. plasma) | 5–6x higher | 1.5–2x higher |
Molecular Structure | Ionic dimers | Non-ionic monomer |
Pain on Injection | Severe | Minimal |
Storage Stability | Limited | Years in vials |
Radiologists immediately noted the difference: “Patients were no longer complaining of pain and barely noticed injection” [2]. This established a new safety benchmark.
Following 1974’s invention, Bracco scaled production via 24/7 manufacturing shifts – including Sundays – to meet initial demand [3]. Post-regulatory approvals (1980–82), the global rollout emphasized:
By 1983, Iopamidol became the global gold standard for CT and angiography, capturing >30% market share in Europe and the US within five years [2] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1